![molecular formula C27H22N4O3S B1666635 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one CAS No. 152503-91-8](/img/structure/B1666635.png)

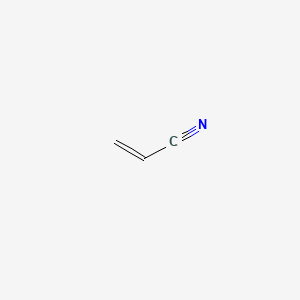

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

Übersicht

Beschreibung

AG-85 is a major secretion protein of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This protein plays a crucial role in the synthesis of the mycobacterial cell wall, specifically in the formation of the mycolyl-arabinogalactan-peptidoglycan complex . The protein is essential for the virulence and survival of the bacterium, making it a significant target for tuberculosis research and drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: AG-85 is typically produced through recombinant DNA technology. The gene encoding AG-85 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of AG-85 involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the protein is extracted and purified using a series of chromatographic steps to ensure high purity and activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AG-85 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: AG-85 kann durch reaktive Sauerstoffspezies oxidiert werden, was seine Aktivität und Stabilität beeinträchtigen kann.

Reduktion: Das Protein kann durch Reduktionsmittel wie Dithiothreitol reduziert werden, die Disulfidbrücken innerhalb der Proteinstruktur aufbrechen können.

Substitution: AG-85 kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäurereste durch chemische Reagenzien modifiziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere reaktive Sauerstoffspezies.

Reduktion: Dithiothreitol oder β-Mercaptoethanol.

Substitution: Chemische Reagenzien wie Iodacetamid zur Modifikation von Cystein.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Formen von AG-85 mit veränderter Aktivität.

Reduktion: Reduzierte Formen von AG-85 mit gebrochenen Disulfidbrücken.

Substitution: Chemisch modifiziertes AG-85 mit spezifischen Aminosäureveränderungen.

Wissenschaftliche Forschungsanwendungen

AG-85 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Mikrobiologie, Immunologie und Medikamentenentwicklung:

Chemie: AG-85 wird verwendet, um die biochemischen Pfade zu untersuchen, die an der Synthese der Mykobakterien-Zellwand beteiligt sind.

Biologie: Das Protein wird in der Forschung eingesetzt, um die Mechanismen der Mycobacterium tuberculosis-Infektion und des Überlebens zu verstehen.

Medizin: AG-85 ist ein Ziel für die Entwicklung neuer Antituberkulosemittel. Inhibitoren von AG-85 werden auf ihr Potenzial untersucht, medikamentenresistente Tuberkulose zu behandeln.

Industrie: AG-85 wird in diagnostischen Tests verwendet, um eine Mycobacterium tuberculosis-Infektion nachzuweisen.

5. Wirkmechanismus

AG-85 funktioniert, indem es den Transfer von Mycolsäuren auf den Arabinogalactan-Peptidoglycan-Komplex in der Mykobakterien-Zellwand katalysiert. Dieser Prozess ist entscheidend für die Aufrechterhaltung der Integrität und Undurchlässigkeit der Zellwand, die das Bakterium vor Umweltbelastungen und Wirtsabwehrreaktionen schützt. Die aktive Stelle des Proteins enthält einen Cysteinrest, der für seine enzymatische Aktivität unerlässlich ist. Inhibitoren von AG-85, wie z. B. Ebselen, binden an diesen Cysteinrest, stören die Funktion des Proteins und hemmen die Zellwandsynthese .

Wirkmechanismus

AG-85 functions by catalyzing the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex in the mycobacterial cell wall. This process is essential for maintaining the integrity and impermeability of the cell wall, which protects the bacterium from environmental stresses and host immune responses. The protein’s active site contains a cysteine residue that is crucial for its enzymatic activity. Inhibitors of AG-85, such as ebselen, bind to this cysteine residue, disrupting the protein’s function and inhibiting cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

AG-85 ist Teil einer Protein-Familie, die als Antigen 85-Komplex bekannt ist, zu der AG-85A, AG-85B und AG-85C gehören. Diese Proteine haben ähnliche Funktionen, unterscheiden sich aber in ihren Aminosäuresequenzen und spezifischen Rollen in der Mykobakterien-Physiologie. Im Vergleich zu anderen Mykobakterien-Proteinen ist AG-85 einzigartig in seiner Fähigkeit, den Transfer von Mycolsäuren zu katalysieren, was es zu einem wichtigen Ziel für die Medikamentenentwicklung macht .

Ähnliche Verbindungen:

AG-85A: Ein weiteres Mitglied des Antigen 85-Komplexes mit ähnlicher enzymatischer Aktivität.

AG-85B: Funktioniert ähnlich wie AG-85, hat aber unterschiedliche regulatorische Rollen.

Die einzigartige Rolle von AG-85 bei der Synthese der Mykobakterien-Zellwand und sein Potenzial als Medikamenten-Ziel machen es zu einer Verbindung von großem Interesse in der Tuberkuloseforschung und -behandlungsentwicklung.

Eigenschaften

IUPAC Name |

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPDNDSSUGJDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165039 | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152503-91-8 | |

| Record name | AG 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)